The Multifaceted Biological Activities of 3-Hydroxy-2-phenylquinolin-4(1H)-one Derivatives: A Technical Guide
The Multifaceted Biological Activities of 3-Hydroxy-2-phenylquinolin-4(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties. Quantitative data from various studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying molecular interactions and research methodologies.
Anticancer Activity
Derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung) | 0.0298 | [1] |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | MDA-MB (Breast) | 0.0338 | [1] |
| 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one | Mycobacterium tuberculosis H37Ra | 3.2 | [2] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [3] |
| PVHD121 (a quinazoline derivative) | A549 (Lung) | 0.1 - 0.3 | [4] |
| PVHD121 (a quinazoline derivative) | NCI-H460 (Lung) | 0.1 - 0.3 | [4] |
| PVHD121 (a quinazoline derivative) | HCT116 (Colon) | 0.1 - 0.3 | [4] |
| PVHD121 (a quinazoline derivative) | MCF7 (Breast) | 0.1 - 0.3 | [4] |
| PVHD121 (a quinazoline derivative) | PC3 (Prostate) | 0.1 - 0.3 | [4] |
| PVHD121 (a quinazoline derivative) | HeLa (Cervical) | 0.1 - 0.3 | [4] |
Signaling Pathways in Anticancer Activity
EGFR Signaling Pathway Inhibition:
Many quinolinone derivatives exert their anticancer effects by targeting the EGFR signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.
Induction of Apoptosis:
These derivatives can also trigger programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Antimicrobial Activity
The quinolinone core is also a key pharmacophore in a number of antibacterial and antifungal agents. Derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-one have shown promising activity against a variety of pathogenic microorganisms. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives against various bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline derivative | Enterococcus faecium (vancomycin-resistant) | 4 | [3] |
| 2-sulfoether-4-quinolone derivative | Staphylococcus aureus | 0.8 µM | [3] |
| 2-sulfoether-4-quinolone derivative | Bacillus cereus | 1.61 µM | [3] |
| Quinoline-thiazole derivative (4j) | Candida parapsilosis | <0.06 | [5] |
| Quinoline-thiazole derivative (4m) | Candida spp. | 0.24 | [5] |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus (MRSA) | 4-8 | [6] |
| Chroman-4-one derivative (1) | Staphylococcus epidermidis | 128 | [7] |
| Chroman-4-one derivative (1) | Pseudomonas aeruginosa | 128 | [7] |
| Chroman-4-one derivative (1) | Candida albicans | 64 | [7] |
Antioxidant Activity
Several 3-hydroxy-2-phenylquinolin-4(1H)-one derivatives have been reported to possess significant antioxidant properties. The presence of the hydroxyl group on the quinolinone ring is believed to contribute to their radical scavenging ability.
Quantitative Antioxidant Activity Data
The antioxidant potential of these derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound/Derivative | Antioxidant Assay | IC50 (µM) | Reference |
| Polyphenolic quinazolin-4(3H)-one derivative (5a) | ABTS˙+ | Lower than Trolox and Ascorbic Acid | [8] |
| Polyphenolic quinazolin-4(3H)-one derivative (5c) | ABTS˙+ | Lower than Trolox and Ascorbic Acid | [8] |
| Polyphenolic quinazolin-4(3H)-one derivative (5d) | ABTS˙+ | Lower than Trolox and Ascorbic Acid | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 3-Hydroxy-2-phenylquinolin-4(1H)-one Derivatives
A general and efficient method for the synthesis of the 3-hydroxy-2-phenylquinolin-4(1H)-one core involves the condensation of anilines with diethyl malonate, followed by cyclization and subsequent modifications.
Example Protocol: Conrad-Limpach reaction [9]
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Step 1: Synthesis of Enamine Intermediate:
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Dissolve aniline (1 equivalent) and diethyl acetonedicarboxylate (1 equivalent) in ethanol.
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Reflux the mixture for 6 hours.
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Remove the solvent under reduced pressure to obtain the enamine intermediate.
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Step 2: Cyclization:
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Dissolve the enamine intermediate in a high-boiling point solvent such as 1,2-dichlorobenzene.
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Heat the solution to a high temperature (e.g., 250 °C) for a short period (e.g., 15-30 minutes) to induce cyclization.
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Cool the reaction mixture and collect the precipitated product by filtration.
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Workflow for Synthesis of Derivatives:
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
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Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing growth medium.
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Inoculation: Inoculate each well with the standardized microbial suspension.
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Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
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Reaction Mixture: Prepare a reaction mixture containing various concentrations of the test compound and a methanolic solution of DPPH (e.g., 0.1 mM).
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
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Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion
The 3-hydroxy-2-phenylquinolin-4(1H)-one scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent anticancer, antimicrobial, and antioxidant activities, highlighting their potential for further investigation and drug development. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field to design and synthesize new derivatives with enhanced biological profiles. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
